(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule that features a combination of chromene and benzofuran structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Chromene Moiety: The chromene structure can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and suitable alkynes or alkenes under acidic or basic conditions.
Benzofuran Synthesis: The benzofuran ring is often formed via cyclization of ortho-hydroxyaryl ketones or aldehydes with suitable electrophiles.
Coupling Reaction: The final step involves coupling the chromene and benzofuran moieties. This can be achieved through a Wittig reaction or a similar condensation reaction to form the (2Z)-methylidene linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of catalytic processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene and benzofuran rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the double bonds or carbonyl groups, potentially converting them to alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents under acidic or basic conditions are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides, nitro groups, or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities. Research into its biological effects could lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising leads in drug discovery.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include oxidative stress pathways, inflammatory mediators, or cell signaling cascades.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(2H-chromen-3-ylmethylidene)-1-benzofuran-3(2H)-one: Lacks the dichlorobenzyl group, which may affect its reactivity and biological activity.
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,4-dichlorobenzyl)oxy]-1-benzofuran-3(2H)-one: Similar structure but with different substituents on the aromatic rings.
Uniqueness
The presence of the dichlorobenzyl group in This compound distinguishes it from other similar compounds
Properties
Molecular Formula |
C25H16Cl2O4 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
(2Z)-2-(2H-chromen-3-ylmethylidene)-6-[(2,4-dichlorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H16Cl2O4/c26-18-6-5-17(21(27)11-18)14-29-19-7-8-20-23(12-19)31-24(25(20)28)10-15-9-16-3-1-2-4-22(16)30-13-15/h1-12H,13-14H2/b24-10- |
InChI Key |
ZRHPUGSDTAAUDB-VROXFSQNSA-N |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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